Hydralazine Lactosone Ring-opened Adduct is a chemical compound derived from hydralazine, a medication primarily used to treat high blood pressure and heart failure. This adduct is formed through the interaction of hydralazine with lactose, leading to a complex that has implications for pharmacological applications. The compound's classification falls under the category of pharmaceutical adducts, specifically those involving hydrazine derivatives.
Hydralazine itself is a direct-acting vasodilator that relaxes smooth muscle, primarily affecting arteries and arterioles. The lactosone ring-opened adduct is significant in the context of drug formulations and stability, particularly in sustained-release applications. It is synthesized through specific chemical reactions involving hydralazine and lactose derivatives, which can influence its pharmacokinetic properties.
The compound can be classified as:
The synthesis of Hydralazine Lactosone Ring-opened Adduct typically involves the following methods:
The molecular formula for Hydralazine Lactosone Ring-opened Adduct is , with a molecular weight of approximately 482.44 g/mol . The structure features multiple hydroxyl groups and a complex arrangement that reflects its origins from both hydralazine and lactose.
Hydralazine Lactosone Ring-opened Adduct can undergo several types of chemical reactions:
The mechanism of action for Hydralazine Lactosone Ring-opened Adduct involves its pharmacological properties as a vasodilator. Upon administration, it interacts with vascular smooth muscle cells, leading to relaxation and subsequent lowering of blood pressure. The lactosone structure may enhance its stability and bioavailability compared to unmodified hydralazine.
The compound's high purity (>95% HPLC) indicates its suitability for pharmaceutical applications . Stability studies show that it maintains integrity under various storage conditions.
Hydralazine Lactosone Ring-opened Adduct has several scientific uses:
Hydralazine lactosone ring-opened adduct (chemical structure: (2S,5S,6R)-2-(1-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)-1,2,4,5-tetrahydroxypentan-3-yloxy)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol; MW 482.44 g/mol) exhibits a unique affinity for endogenous DNA lesions, particularly abasic sites (Ap sites). These lesions arise spontaneously from glycosidic bond hydrolysis, generating reactive aldehydes in the DNA backbone. Hydralazine’s aryl hydrazine group forms stable hydrazone adducts with the ring-opened aldehyde form of Ap sites (Scheme 1 in [1]). This reaction is facilitated by the equilibrium between the hemiacetal (closed-ring) and aldehyde (open-ring) forms of Ap sites, with the latter acting as an electrophilic target [1] [7].
The adduct formation between hydralazine derivatives and Ap sites follows pseudo-first-order kinetics under physiological conditions (pH 7.0, 37°C). Key kinetic parameters include:
Table 1: Kinetics of Hydralazine-Adducted DNA Lesions
DNA Substrate | Hydralazine Conc. (μM) | Rate Constant (kobs, min⁻¹) | Second-Order Rate Constant (M⁻¹min⁻¹) |
---|---|---|---|
Double-stranded DNA | 10 | 0.12 ± 0.02 | 12.0 ± 2.0 |
Single-stranded DNA | 50 | 0.25 ± 0.03 | 5.0 ± 0.6 |
Data derived from gel electrophoretic and mass spectrometric analyses reveal that medicinally relevant concentrations (10–100 μM) of hydralazine rapidly modify Ap sites in genomic DNA. The reaction efficiency is higher in double-stranded DNA due to structural stabilization of the lesion [1].
Hydralazine’s hydrazone ligation with Ap sites occurs efficiently at neutral pH without requiring catalysts—a rarity for hydrazone-forming reactions, which typically need acidic conditions or organocatalysts. The mechanism involves:
This pH-independent reactivity suggests a biological role in genotoxicity under physiological conditions.
Hydralazine-adducted DNA lesions induce frameshift and base-substitution mutations during replication:
Table 2: Mutagenicity Profiles of Hydralazine Derivatives
Test System | Endpoint | Result | Metabolic Activation |
---|---|---|---|
S. typhimurium TA100 | Base substitutions | Positive (dose-dependent) | Not required |
S. typhimurium TA1537 | Frameshifts | Weakly positive | Not required |
Rat hepatocyte cultures | DNA repair synthesis | Significant induction | Not applicable |
Beyond genotoxicity, hydralazine derivatives influence DNA methylation dynamics:
Table 3: Epigenetic Effects of Hydralazine Adducts
Target | Biological Consequence | Experimental Evidence |
---|---|---|
DNMT1 enzyme | Irreversible inhibition | Reduced methylation in promoter CpG islands |
Histone marks | H3K9 demethylation | Chromatin remodeling at silenced loci |
Gene reactivation | Tumor suppressor expression (e.g., p16) | RT-PCR and bisulfite sequencing in cell lines |
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